Regiochemical Distinction: Meta-Sulfur vs. Ortho-Sulfur in N-Alkylated Aniline Scaffolds
The targeted compound bears the methylsulfanyl group at the meta (3-) position of the aniline ring, in contrast to the ortho (2-) substituted analog N-(3-methylpentan-2-yl)-2-(methylsulfanyl)aniline (CAS 1154301-33-3) . This regiochemical difference is quantifiable through distinct InChI Keys: the target compound yields a unique InChI Key (not publicly listed in full, but distinguishable via the SMILES CSc1cccc(NC(C)C(CC)C)c1), while the ortho isomer generates InChI Key VUOSQHYQAGMWDF-UHFFFAOYSA-N . Meta-substitution alters the electronic environment of the nitrogen lone pair (Hammett σₘ for -SCH₃ ≈ +0.15 vs. no direct resonance conjugation as in the ortho case), which in turn modulates nucleophilicity, oxidation potential, and biological target interactions [1].
| Evidence Dimension | Regiochemical position of the methylsulfanyl substituent |
|---|---|
| Target Compound Data | Meta (3-) substituted; SMILES: CSc1cccc(NC(C)C(CC)C)c1 |
| Comparator Or Baseline | N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline (Ortho isomer, CAS 1154301-33-3); InChI Key: VUOSQHYQAGMWDF-UHFFFAOYSA-N |
| Quantified Difference | Distinct InChI Keys; Hammett σₘ for -SCH₃ ≈ +0.15 (meta electron-withdrawing inductive effect) vs. ortho resonance conjugation potential |
| Conditions | Structural identity verification via InChI Key; electronic properties derived from Hammett constants for aryl sulfides |
Why This Matters
Meta-substitution eliminates intramolecular hydrogen-bonding between the -SCH₃ sulfur and the N-H that may occur in the ortho analog, potentially altering receptor fit and metabolic stability in SAR campaigns.
- [1] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165-195. (σₘ value for -SCH₃) View Source
